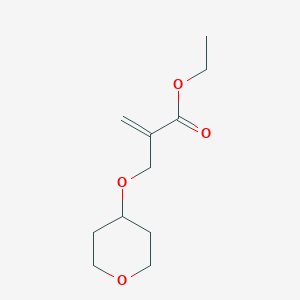
N-butyl-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-acetamidine is an organic compound with the molecular formula C6H13NO. It belongs to the class of amidines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. Amidines are known for their diverse biological activities and are used as intermediates in the synthesis of various chemical substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-butyl-acetamidine can be synthesized through several methods. One common method involves the reaction of acetonitrile with butylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product. Another method involves the reaction of acetamidine hydrochloride with butylamine, followed by neutralization with a base to obtain the free base form of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-acetamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound can yield primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines with various functional groups.
Applications De Recherche Scientifique
N-butyl-acetamidine has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of energetic materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-butyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-acetamidine
- N-ethyl-acetamidine
- N-propyl-acetamidine
- N-isopropyl-acetamidine
Uniqueness
N-butyl-acetamidine is unique due to its specific structural features, such as the butyl group attached to the amidine moiety. This structural variation can influence its reactivity, biological activity, and physical properties compared to other similar compounds. For example, the longer butyl chain may enhance its lipophilicity and membrane permeability, potentially affecting its biological activity and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C6H14N2 |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
N'-butylethanimidamide |
InChI |
InChI=1S/C6H14N2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3,(H2,7,8) |
Clé InChI |
SGZTZYQJFPLMQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorobenzylthio)benzo[d]oxazol-5-amine](/img/structure/B8302358.png)


![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)



![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)

![6-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8302424.png)

